molecular formula C19H18N2O5 B12200053 3-{3-[(4-Ethoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid

3-{3-[(4-Ethoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid

Cat. No.: B12200053
M. Wt: 354.4 g/mol
InChI Key: KCWHBKNMEQOJJT-UHFFFAOYSA-N
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Description

3-{3-[(4-Ethoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core substituted with an azolidinyl group and an ethoxyphenylamino group, making it a molecule of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-Ethoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative and introduce the azolidinyl group through a series of substitution and condensation reactions. The ethoxyphenylamino group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-Ethoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.

    Industry: Industrial applications could involve the use of this compound in the production of specialty chemicals, polymers, or other materials.

Mechanism of Action

The mechanism of action of 3-{3-[(4-Ethoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{3-[(4-Ethoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both the azolidinyl and ethoxyphenylamino groups in the same molecule could result in unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

3-[3-(4-ethoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H18N2O5/c1-2-26-15-8-6-13(7-9-15)20-16-11-17(22)21(18(16)23)14-5-3-4-12(10-14)19(24)25/h3-10,16,20H,2,11H2,1H3,(H,24,25)

InChI Key

KCWHBKNMEQOJJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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